

Validating ONC213 Target Engagement: A Comparative Analysis with OGDH Knockout

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Compound of Interest

Compound Name: ONC213

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A Guide for Researchers, Scientists, and Drug Development Professionals

The imipridone **ONC213** has emerged as a promising anti-cancer agent, particularly in acute myeloid leukemia (AML).^{[1][2]} Its mechanism of action is attributed to the inhibition of the mitochondrial enzyme alpha-ketoglutarate dehydrogenase (OGDH), a critical component of the Krebs cycle.^{[1][2][3]} Validating that a drug binds to its intended target is a cornerstone of drug development. This guide provides a comparative analysis of methods to validate **ONC213** target engagement, with a focus on the use of OGDH gene knockout as a definitive genetic approach.

ONC213 and its Target: OGDH

ONC213 is an orally active small molecule that suppresses mitochondrial respiration and elevates alpha-ketoglutarate levels by inhibiting OGDH activity.^[3] This leads to mitochondrial stress, suppression of de novo protein synthesis, and ultimately, apoptosis in cancer cells.^{[1][2]} The validation of OGDH as the direct target of **ONC213** is crucial for its clinical development and for understanding its therapeutic window.

Genetic Validation of Target Engagement: The OGDH Knockout Model

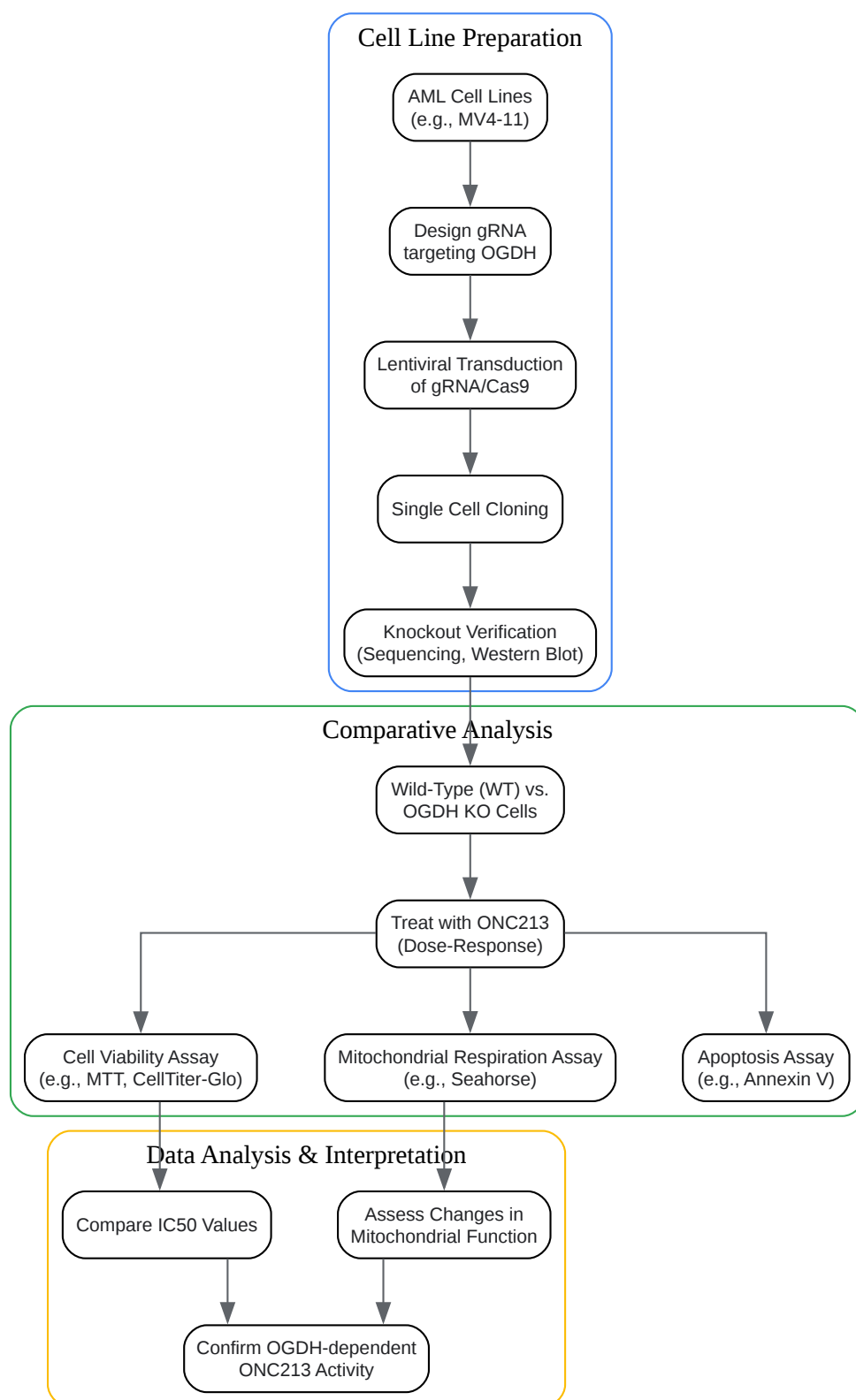
A powerful method to validate the target of a drug is to assess its activity in the absence of the putative target protein. The generation of OGDH knockout (KO) cancer cell lines provides a

clean system to determine if the cellular effects of **ONC213** are dependent on the presence of OGDH.

Recent studies have demonstrated that AML cells with a genetic deletion of OGDH exhibit suppressed fitness and impaired oxidative phosphorylation.[1][2][4] This phenocopies the effect of **ONC213** treatment, providing strong evidence that OGDH is the relevant target.

Furthermore, AML cells lacking OGDH were found to be highly sensitive to the cytotoxic effects of **ONC213**, underscoring the importance of OGDH inhibition in the drug's mechanism of action.[1]

Experimental Workflow: OGDH Knockout for **ONC213** Target Validation



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Caption: Workflow for validating **ONC213** target engagement using OGDH knockout cell lines.

Quantitative Data Summary

The following tables summarize the key findings from studies utilizing OGDH knockout to validate **ONC213** target engagement.

Table 1: Effect of **ONC213** on the Viability of Wild-Type vs. OGDH Knockout AML Cells

Cell Line	Genotype	ONC213 Treatment	Viability (% of Control)	IC50
MV4-11	Wild-Type	Vehicle	100%	~250 nM
MV4-11	Wild-Type	250 nM ONC213	~50%	
MV4-11	OGDH KO	Vehicle	Reduced fitness	Sensitized
MV4-11	OGDH KO	ONC213	Further decreased viability	Lower than WT

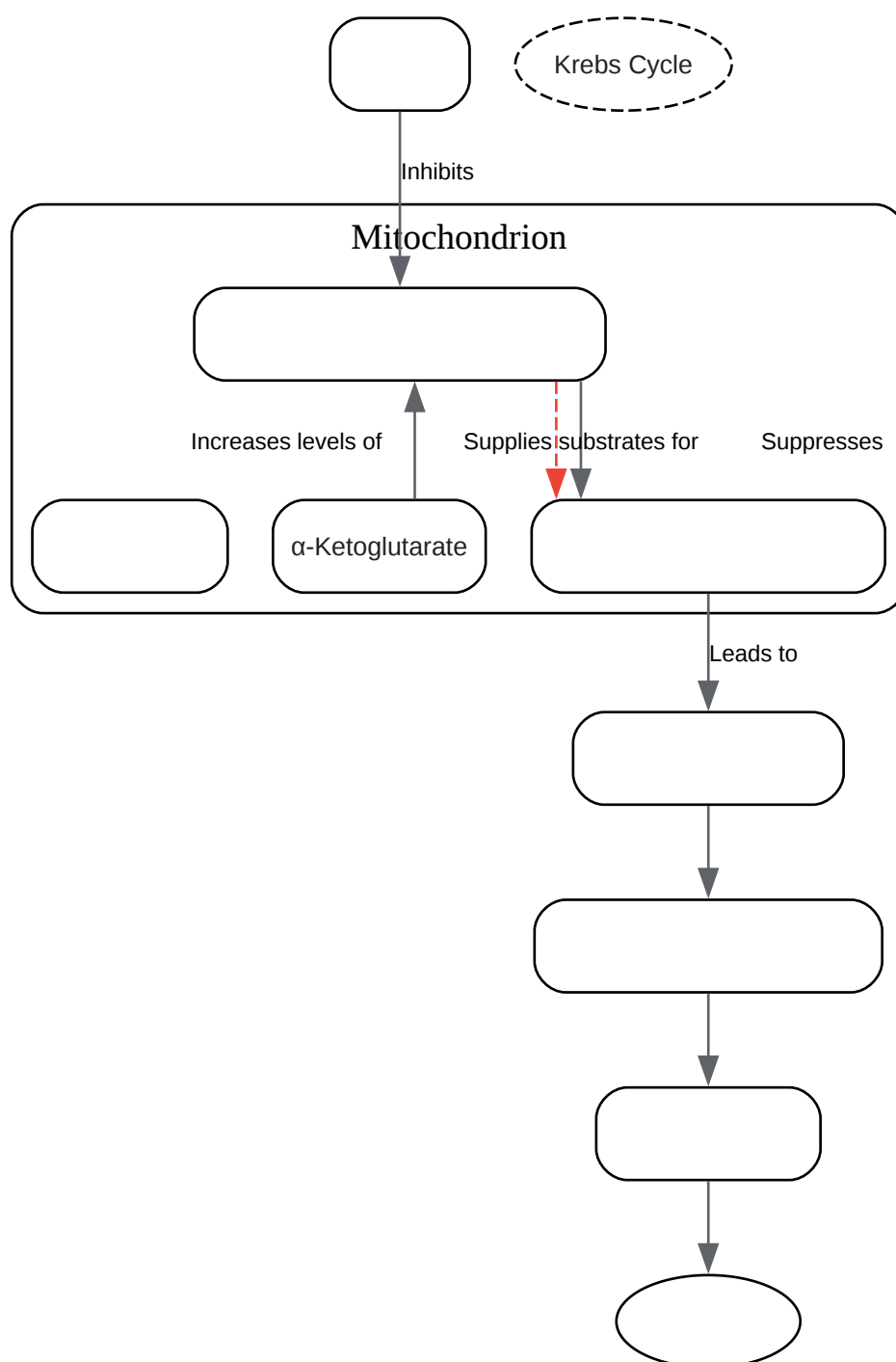
Note: Specific quantitative values for OGDH KO sensitivity to **ONC213** are described as "highly sensitive" in the source material, indicating a significant decrease in the IC50 value compared to wild-type cells.[\[1\]](#)

Table 2: Impact of OGDH Knockout and **ONC213** on Mitochondrial Respiration

Condition	Basal Respiration	Maximal Respiration	Spare Respiratory Capacity
Wild-Type + Vehicle	Normal	Normal	Normal
Wild-Type + ONC213	Minimally affected	Strongly suppressed	Strongly suppressed
OGDH KO + Vehicle	Impaired	Impaired	Impaired

Data from studies on AML cell lines such as MV4-11 and THP-1 treated with 250-500 nM **ONC213**.[\[3\]](#)

Signaling Pathway: ONC213 Mechanism of Action



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Caption: Proposed signaling pathway for **ONC213**-induced apoptosis via OGDH inhibition.

Experimental Protocols

1. Generation of OGDH Knockout Cell Lines using CRISPR/Cas9

- **gRNA Design and Cloning:** Design guide RNAs (gRNAs) targeting a conserved exon of the OGDH gene. Clone the gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease.
- **Lentivirus Production and Transduction:** Produce lentiviral particles in HEK293T cells. Transduce the target AML cell line (e.g., MV4-11) with the lentivirus.
- **Selection and Single-Cell Cloning:** Select for transduced cells using an appropriate antibiotic. Perform single-cell sorting into 96-well plates to isolate clonal populations.
- **Knockout Verification:** Expand clonal populations and screen for OGDH knockout by:
 - **Western Blot:** Confirm the absence of OGDH protein expression.
 - **Sanger Sequencing:** Sequence the targeted genomic region to identify frameshift mutations.

2. Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed wild-type and OGDH KO AML cells in 96-well plates at a density of 5,000-10,000 cells per well.
- **Drug Treatment:** Treat the cells with a serial dilution of **ONC213** (e.g., 0-10 μ M) for 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

3. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

- **Cell Seeding:** Seed cells on a Seahorse XF cell culture microplate.

- Drug Treatment: Treat cells with **ONC213** for the desired time (e.g., 8 hours).
- Assay Procedure: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
- Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time.
- Parameter Calculation: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Alternative Methods for Target Engagement Validation

While OGDH knockout provides definitive genetic evidence, other methods can offer complementary information on target engagement.

Table 3: Comparison of Target Engagement Validation Methods

Method	Principle	Advantages	Disadvantages
OGDH Knockout	Genetic ablation of the target	Definitive genetic validation	Time-consuming, potential for off-target effects of CRISPR/Cas9
Cellular Thermal Shift Assay (CETSA)	Ligand binding stabilizes the target protein against thermal denaturation	In-cell and in-tissue measurements, label-free	Not all proteins are amenable, requires specific antibodies
Drug Affinity Responsive Target Stability (DARTS)	Ligand binding protects the target protein from protease digestion	Identifies direct binding partners, no need for modification of the compound	Requires cell lysis, potential for artifacts
Biochemical Assays	Measures the enzymatic activity of the purified target protein in the presence of the inhibitor	Direct measure of inhibition, allows for detailed kinetic studies	In vitro system may not fully recapitulate the cellular environment

Conclusion

The validation of **ONC213**'s engagement with its target, OGDH, is a critical step in its preclinical and clinical development. The use of OGDH knockout cell lines provides unequivocal genetic evidence for OGDH being the primary target of **ONC213** in inducing cancer cell death. This approach, in conjunction with biochemical and other cellular assays, offers a robust framework for confirming target engagement and elucidating the mechanism of action of novel therapeutics. The data strongly support that the anti-leukemic activity of **ONC213** is mediated through the inhibition of OGDH, leading to mitochondrial dysfunction and apoptosis.^{[1][2]}

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